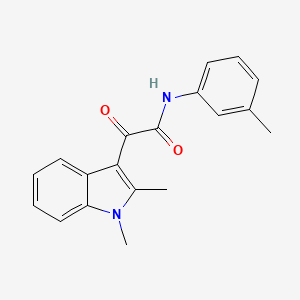

2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-7-6-8-14(11-12)20-19(23)18(22)17-13(2)21(3)16-10-5-4-9-15(16)17/h4-11H,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDAHZWWGMBBPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Dimethylation: The indole core is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.

Acylation: The dimethylindole is acylated with an appropriate acyl chloride to introduce the oxoacetamide group.

N-Arylation: Finally, the compound is N-arylated using a suitable aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the oxoacetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aryl halides in the presence of a palladium catalyst and a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of Indole-3-yl-oxoacetamides

F12016 (N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide)

- Structural Differences : The indole core is identical (1,2-dimethyl), but the acetamide nitrogen is substituted with a 2-acetylphenyl group instead of 3-methylphenyl .

- Activity: F12016 is noted to lack reported biological activity, highlighting the critical role of the N-aryl substituent in modulating efficacy.

D-24851 (N-(Pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxylamide)

- Structural Differences : The indole nitrogen is substituted with a 4-chlorobenzyl group, and the acetamide is replaced by a glyoxylamide linked to a pyridinyl group .

- Activity : D-24851 exhibits potent microtubule destabilization, antitumor activity, and efficacy against multidrug-resistant tumors. Its lack of neurotoxicity contrasts with vincristine and paclitaxel, underscoring the importance of substituent bulk and electronic effects.

Adamantane-Substituted Derivatives (e.g., Compounds 5h–5m)

- Structural Differences : The indole 2-position is substituted with an adamantane group, and the acetamide nitrogen bears diverse aryl groups (e.g., 2-methoxyphenyl, 4-chloro-2-methylphenyl) .

- Synthesis : These derivatives were synthesized in high yields (81.5–91.5%) via amide coupling, demonstrating robust methodologies applicable to the target compound’s synthesis.

BATNUI (2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide)

- Structural Differences : The indole features 1-ethyl and 5-methoxy substitutions, with a 4-methoxyphenyl acetamide group .

- Implications : Methoxy groups may enhance solubility and hydrogen-bonding interactions compared to methyl substituents.

Comparative Data Table

*MDR: Multidrug-resistant.

Key Structural and Functional Insights

In contrast, D-24851’s pyridinyl group introduces polarity, possibly enhancing solubility and target specificity .

Biological Activity :

- D-24851’s efficacy against multidrug-resistant tumors suggests that bulky substituents (e.g., 4-chlorobenzyl) may bypass efflux pump recognition, a trait absent in simpler methyl-substituted analogs like the target compound .

Biological Activity

2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is a synthetic compound belonging to the indole derivatives class. This compound has garnered considerable attention in scientific research due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 312.38 g/mol. The structure features an indole moiety and an acetamide group, which are crucial for its biological interactions.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors in biological systems. It may inhibit enzyme activities by binding to active or allosteric sites, leading to modulation of various biochemical pathways. This interaction potentially results in apoptosis induction or inhibition of cell proliferation , particularly in cancerous cells.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related indole derivatives can effectively inhibit the proliferation of cancer cell lines such as A549 (lung cancer) with IC50 values ranging from 2.12 µM to 6.75 µM depending on the derivative and assay conditions .

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 | 2D Assay |

| Compound B | HCC827 | 5.13 ± 0.97 | 3D Assay |

| Compound C | NCI-H358 | 0.85 ± 0.05 | 2D Assay |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro assays demonstrated that it exhibits broad-spectrum antibacterial activity against several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Antitumor Efficacy : A study involving a series of indole derivatives reported that one analog exhibited potent cytotoxicity against MCF-7 breast cancer cells with a GI50 value of 3.18 µM, suggesting similar potential for the compound .

- Mechanistic Insights : Another investigation into related compounds revealed their ability to bind within the minor groove of DNA, indicating a potential mechanism for their antitumor activity through interference with DNA replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.